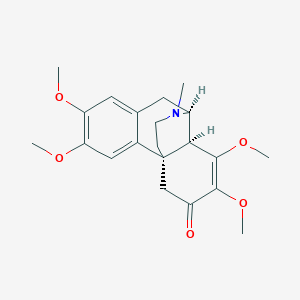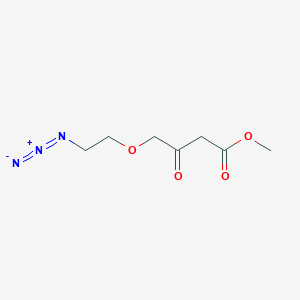
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester typically involves the reaction of a suitable precursor with azidoethanol under specific conditions. One common method involves the esterification of 4-(2-Azidoethoxy)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in bioconjugation techniques, where the compound is used to label or modify biomolecules. The ester group can undergo hydrolysis or transesterification, further expanding its utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Azidoethoxy)benzoic acid methyl ester
- Azido-dPEG®4-acid
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester stands out due to its unique combination of an azido group and a methyl ester group. This combination provides a versatile platform for various chemical transformations and applications. The presence of the azido group allows for efficient bioconjugation, while the ester group offers additional reactivity for further modifications.
Eigenschaften
Molekularformel |
C7H11N3O4 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 4-(2-azidoethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)4-6(11)5-14-3-2-9-10-8/h2-5H2,1H3 |
InChI-Schlüssel |
PGYPIHYREPVSRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)COCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
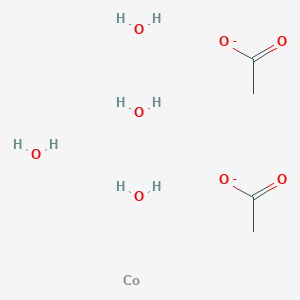
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)

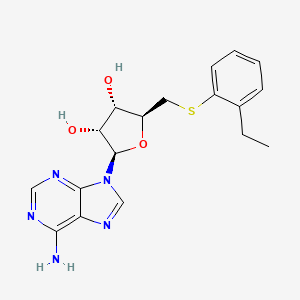
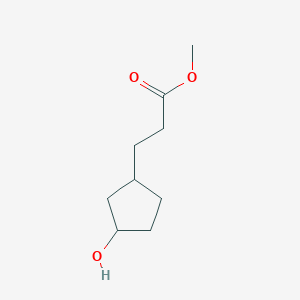
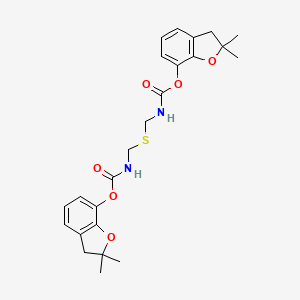
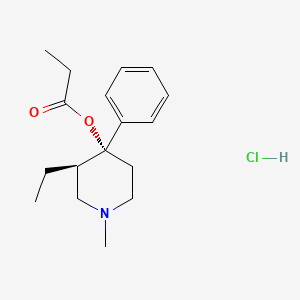
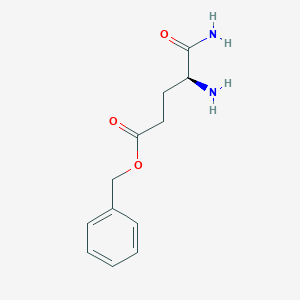

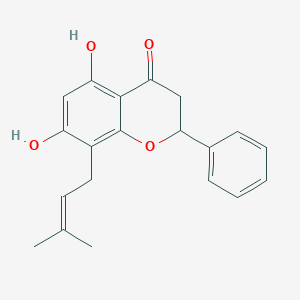
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
